Synthesis and Characterization of N-(3-phenyl-1H-1,2,4-triazol-5-yl)urea: A Technical Guide
Synthesis and Characterization of N-(3-phenyl-1H-1,2,4-triazol-5-yl)urea: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis and characterization of the heterocyclic compound, N-(3-phenyl-1H-1,2,4-triazol-5-yl)urea. This molecule, belonging to the versatile 1,2,4-triazole class, holds potential for various applications in medicinal chemistry and drug discovery due to the known broad-spectrum biological activities of this scaffold.
Compound Profile
N-(3-phenyl-1H-1,2,4-triazol-5-yl)urea is a small molecule featuring a central 1,2,4-triazole ring substituted with a phenyl group and a urea moiety. The presence of these functional groups imparts specific chemical properties and potential for biological interactions.
Table 1: Physicochemical Properties of N-(3-phenyl-1H-1,2,4-triazol-5-yl)urea
| Property | Value | Reference |
| Molecular Formula | C₉H₉N₅O | [1] |
| Molecular Weight | 203.20 g/mol | [1] |
| CAS Number | 6642-32-6 | [1] |
| IUPAC Name | N-(5-phenyl-1H-1,2,4-triazol-3-yl)urea | [1] |
| Synonyms | (5-Phenyl-1,2,4-triazol-3-yl)urea, 3-Phenyl-5-ureido-1,2,4-triazole | [1] |
Synthesis Protocol
The synthesis of N-(3-phenyl-1H-1,2,4-triazol-5-yl)urea can be achieved through a two-step process. The first step involves the synthesis of the key intermediate, 3-amino-5-phenyl-1H-1,2,4-triazole. The second step is the formation of the urea moiety by reacting the aminotriazole with a suitable reagent.
Step 1: Synthesis of 3-amino-5-phenyl-1H-1,2,4-triazole
This intermediate can be prepared via the cyclization of benzohydrazide with a suitable cyclizing agent.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve benzohydrazide (1 equivalent) in an appropriate solvent such as ethanol.
-
Reagent Addition: To this solution, add a cyclizing agent like urea or a derivative (1.1 equivalents). The use of a mild base may be required to facilitate the reaction.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. Otherwise, concentrate the solvent under reduced pressure and purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to afford pure 3-amino-5-phenyl-1H-1,2,4-triazole.
Step 2: Synthesis of N-(3-phenyl-1H-1,2,4-triazol-5-yl)urea
The final product is synthesized by the reaction of the aminotriazole intermediate with an isocyanate source.
Experimental Protocol:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 3-amino-5-phenyl-1H-1,2,4-triazole (1 equivalent) in a dry aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).
-
Reagent Addition: To this suspension, add a solution of an in-situ generated or commercially available isocyanate, such as that derived from the reaction of an amine with phosgene or a phosgene equivalent, or more conveniently, by reacting the amine with sodium isocyanate in an acidic medium[2][3]. For the synthesis of the parent urea, the use of an agent like potassium isocyanate in water is a simple and efficient method[3]. Alternatively, direct reaction with urea can be employed, often requiring heating.
-
Reaction Conditions: Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC.
-
Work-up and Purification: Once the reaction is complete, the product often precipitates from the reaction mixture. Collect the solid by filtration and wash with a cold solvent to remove any unreacted starting materials. If the product does not precipitate, the solvent can be removed under reduced pressure, and the resulting crude solid can be purified by recrystallization or column chromatography to yield pure N-(3-phenyl-1H-1,2,4-triazol-5-yl)urea.
Diagram 1: Synthetic Workflow
Caption: Synthetic pathway for N-(3-phenyl-1H-1,2,4-triazol-5-yl)urea.
Characterization Data
The structural confirmation of N-(3-phenyl-1H-1,2,4-triazol-5-yl)urea is achieved through various spectroscopic techniques. The expected data, based on the analysis of structurally similar compounds, are summarized below.
Table 2: Expected Spectroscopic Data for N-(3-phenyl-1H-1,2,4-triazol-5-yl)urea
| Technique | Expected Features |
| ¹H NMR | - Signals in the aromatic region (δ 7.0-8.5 ppm) corresponding to the phenyl protons. - Broad singlets for the -NH protons of the urea and triazole ring, which are exchangeable with D₂O. The chemical shifts for urea NH protons are typically observed between δ 7.8 and 9.8 ppm[4]. |
| ¹³C NMR | - Resonances for the phenyl carbons. - Signals for the triazole ring carbons. - A characteristic signal for the urea carbonyl carbon (C=O) typically in the range of δ 150-160 ppm. |
| FT-IR (cm⁻¹) | - N-H stretching vibrations for the urea and triazole NH groups (around 3200-3400 cm⁻¹). - C=O stretching of the urea group (around 1650-1690 cm⁻¹)[4][5]. - C=N stretching of the triazole ring (around 1550-1600 cm⁻¹)[6]. - Aromatic C-H and C=C stretching vibrations. |
| Mass Spectrometry | - A molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ corresponding to the molecular weight of the compound (203.20 g/mol ). - Characteristic fragmentation patterns involving the loss of the urea moiety and cleavage of the triazole ring. |
Potential Biological Significance and Applications
While specific biological data for N-(3-phenyl-1H-1,2,4-triazol-5-yl)urea is not extensively reported, the 1,2,4-triazole scaffold is a well-established pharmacophore in medicinal chemistry. Derivatives of 1,2,4-triazole have demonstrated a wide array of biological activities.
Diagram 2: Potential Applications of 1,2,4-Triazole Derivatives
Caption: Diverse biological activities of 1,2,4-triazole derivatives.
The diverse bioactivities associated with the 1,2,4-triazole nucleus suggest that N-(3-phenyl-1H-1,2,4-triazol-5-yl)urea could be a valuable candidate for further investigation in various drug discovery programs. The urea moiety can also contribute to biological activity by forming hydrogen bonds with target proteins.
Conclusion
This technical guide outlines the synthesis and expected characterization of N-(3-phenyl-1H-1,2,4-triazol-5-yl)urea. The provided protocols offer a clear pathway for the preparation of this compound, and the summarized characterization data will aid in its structural verification. Given the established pharmacological importance of the 1,2,4-triazole scaffold, this molecule represents a promising starting point for the development of new therapeutic agents. Further biological evaluation is warranted to explore its full potential.
References
- 1. N-(3-phenyl-1H-1,2,4-triazol-5-yl)urea | C9H9N5O | CID 222304 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Urea derivative synthesis by amidation [organic-chemistry.org]
- 3. A practically simple, catalyst free and scalable synthesis of N -substituted ureas in water - RSC Advances (RSC Publishing) DOI:10.1039/C8RA03761B [pubs.rsc.org]
- 4. Synthesis and Biological Activity of Substituted Urea and Thiourea Derivatives Containing 1,2,4-Triazole Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Urea [webbook.nist.gov]
- 6. researchgate.net [researchgate.net]
